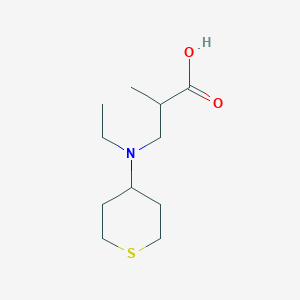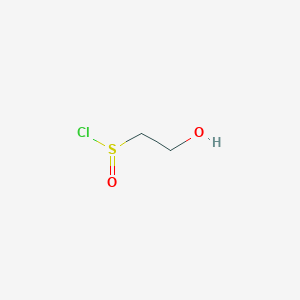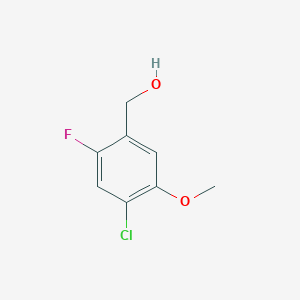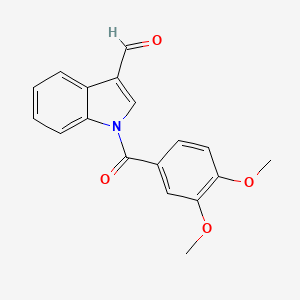![molecular formula C47H42F6FeOP2 B15231420 (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves multiple steps The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine ligands can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology
In biological research, the compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms. It can also be used in the design of metal-based drugs.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with metals can be utilized to deliver metal-based drugs to specific targets in the body.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the design of molecular switches and sensors.
Wirkmechanismus
The mechanism of action of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-diphenylphosphinophenyl]methanol
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-methylphenyl)phosphinophenyl]methanol
Uniqueness
Compared to similar compounds, (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to the presence of trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more effective in stabilizing transition metal complexes. This unique feature contributes to its superior performance in catalytic applications.
Eigenschaften
Molekularformel |
C47H42F6FeOP2 |
|---|---|
Molekulargewicht |
854.6 g/mol |
InChI |
InChI=1S/C42H32F6OP2.C5H10.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-6,8,10,12-25,40,49H,1-4H3;1-5H2;/t40-;;/m1../s1 |
InChI-Schlüssel |
CZASGMHVSZFEDG-AGYFHCNHSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3[C@@H](C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3C(C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)




![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)






